(5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a benzyloxybenzylidene moiety, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(benzyloxy)benzaldehyde with a thiazolidinone derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. The thiazolidinone core is known for its biological activity, and the benzyloxybenzylidene moiety can enhance its interaction with biological targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The thiazolidinone core can inhibit the activity of certain enzymes, while the benzyloxybenzylidene moiety can enhance its binding affinity. This dual action can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[4-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl group.
(5Z)-5-[4-(benzyloxy)benzylidene]-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethyl group in (5Z)-5-[4-(benzyloxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one enhances its chemical properties, such as solubility and stability
Properties
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c24-21-20(28-22(27)23(21)14-19-7-4-12-25-19)13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,19H,4,7,12,14-15H2/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUIIYCVIRICQL-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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